molecular formula C19H22N2O3 B267553 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide

2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide

Cat. No. B267553
M. Wt: 326.4 g/mol
InChI Key: OXPLQVADWOQLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide is a chemical compound that belongs to the class of amides and is commonly known as fenofibrate. It is used as a lipid-lowering agent and is prescribed for the treatment of dyslipidemia, hypertriglyceridemia, and hypercholesterolemia. Fenofibrate is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a transcription factor that regulates the expression of genes involved in lipid metabolism.

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide involves activation of PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by fenofibrate leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant properties, which may contribute to its lipid-lowering effects.
Biochemical and Physiological Effects:
2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide has several biochemical and physiological effects. It has been shown to reduce serum triglycerides, total cholesterol, and LDL cholesterol levels while increasing HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant properties, which may contribute to its lipid-lowering effects. In addition, fenofibrate has been shown to improve insulin sensitivity and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide in lab experiments include its potent lipid-lowering effects and its anti-inflammatory and antioxidant properties. However, fenofibrate has some limitations in lab experiments. It can be difficult to obtain pure fenofibrate, and it may have variable effects depending on the animal model used.

Future Directions

There are several future directions for research on 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide. One area of research is the development of new PPARα agonists that have improved lipid-lowering and anti-inflammatory properties. Another area of research is the investigation of the effects of fenofibrate on other metabolic pathways, such as glucose metabolism and mitochondrial function. Additionally, there is a need for further studies to determine the optimal dosing and duration of fenofibrate treatment for different patient populations.

Synthesis Methods

The synthesis of 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide can be achieved by several methods. One of the most common methods is the reaction of 2-(4-methylphenyl)propanoic acid with thionyl chloride to form 2-(4-methylphenyl)propanoyl chloride. This is then reacted with 3-aminophenol in the presence of triethylamine to form 2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide.

Scientific Research Applications

2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been extensively studied for its lipid-lowering properties. It has been shown to reduce serum triglycerides, total cholesterol, and LDL cholesterol levels while increasing HDL cholesterol levels. Fenofibrate has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and heart.

properties

Product Name

2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-methyl-N-[3-(2-phenoxypropanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)20-15-8-7-9-16(12-15)21-19(23)14(3)24-17-10-5-4-6-11-17/h4-14H,1-3H3,(H,20,22)(H,21,23)

InChI Key

OXPLQVADWOQLMR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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